molecular formula C17H7F7N2O2 B3828167 (4-nitro-1-naphthyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]amine

(4-nitro-1-naphthyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]amine

Cat. No. B3828167
M. Wt: 404.24 g/mol
InChI Key: WWSHWJOKGOXCSX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a nitro-naphthyl group and a tetrafluoro-trifluoromethylphenyl group attached to an amine. The nitro-naphthyl group contains a naphthalene (a polycyclic aromatic hydrocarbon) with a nitro group (-NO2) attached. The tetrafluoro-trifluoromethylphenyl group contains a phenyl group (a ring of 6 carbon atoms) with multiple fluorine atoms and a trifluoromethyl group (-CF3) attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic structure. The exact structure would depend on the specific locations of these groups on the naphthyl and phenyl rings .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the nitro group, the fluorine atoms, and the trifluoromethyl group. These groups are all electron-withdrawing, which means they would decrease the electron density in the rest of the molecule and potentially make it more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple fluorine atoms could make the compound relatively nonpolar and potentially volatile. The nitro group could allow for hydrogen bonding .

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be of interest in fields like materials science, pharmaceuticals, or agrochemicals .

properties

IUPAC Name

4-nitro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]naphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H7F7N2O2/c18-12-11(17(22,23)24)13(19)15(21)16(14(12)20)25-9-5-6-10(26(27)28)8-4-2-1-3-7(8)9/h1-6,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSHWJOKGOXCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])NC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H7F7N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]naphthalen-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-nitro-1-naphthyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]amine
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